molecular formula C10H22N2 B13455130 Hexahydro-1(2H)-azocinepropanamine CAS No. 53485-08-8

Hexahydro-1(2H)-azocinepropanamine

Cat. No.: B13455130
CAS No.: 53485-08-8
M. Wt: 170.30 g/mol
InChI Key: PUERMNJMSWRKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azocan-1-yl)propan-1-amine is an organic compound with the molecular formula C10H22N2 It is a primary amine, characterized by the presence of an amino group attached to a propyl chain, which is further connected to an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(azocan-1-yl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 3-chloropropylamine with azocane under basic conditions can yield 3-(azocan-1-yl)propan-1-amine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 3-(azocan-1-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(azocan-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

3-(azocan-1-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and antitumor activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azocan-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-1-yl)propan-1-amine: Similar structure but with a piperidine ring instead of an azocane ring.

    3-(morpholin-1-yl)propan-1-amine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.

Uniqueness

3-(azocan-1-yl)propan-1-amine is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

53485-08-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

3-(azocan-1-yl)propan-1-amine

InChI

InChI=1S/C10H22N2/c11-7-6-10-12-8-4-2-1-3-5-9-12/h1-11H2

InChI Key

PUERMNJMSWRKQG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.